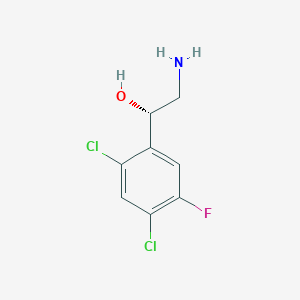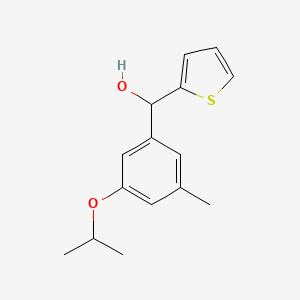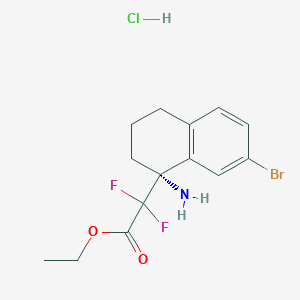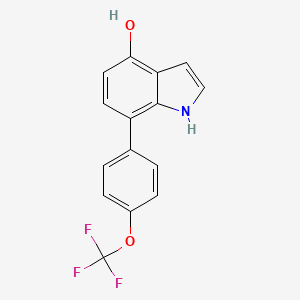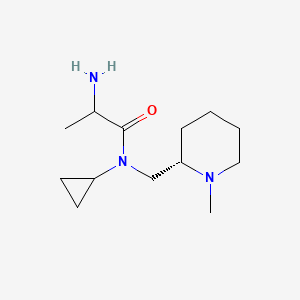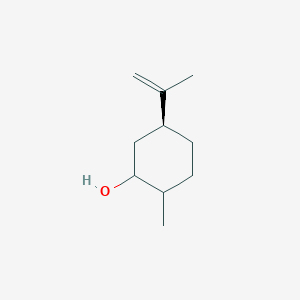![molecular formula C12H13ClO2 B13083691 1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)
1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one is a synthetic organic compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one typically involves multiple steps. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and appropriate reagents under specific conditions. For instance, the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, can act as both the reagent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new substituted benzoannulene derivatives.
Scientific Research Applications
1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a selective estrogen receptor degrader, which could be useful in treating hormone receptor-positive breast cancer.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism by which 1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one exerts its effects involves its interaction with molecular targets such as estrogen receptors. It acts as a selective estrogen receptor degrader, binding to the receptor and promoting its degradation. This process disrupts the receptor’s signaling pathways, leading to reduced cell proliferation in hormone receptor-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-benzo7annulene : A structurally related compound with similar core structure but lacking the chloro and methoxy substituents.
- 10-Arylated 5H-dibenzo[b,f]azepines : These compounds share a similar benzoannulene core and are synthesized through hydrohalogenation reactions .
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole : Another class of compounds with structural similarities and potential anti-tumor activity .
Uniqueness
1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential as a selective estrogen receptor degrader, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H13ClO2 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-chloro-1-methoxy-5,6,8,9-tetrahydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C12H13ClO2/c1-15-12-7-6-11(13)9-4-2-8(14)3-5-10(9)12/h6-7H,2-5H2,1H3 |
InChI Key |
IJBCSMCRIXVRNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCC(=O)CCC2=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)
![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)


![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
![12-Acetyl-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one](/img/structure/B13083653.png)
